3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H19F4N5O2 and its molecular weight is 449.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide represents a novel class of pyrazole derivatives that have garnered attention for their potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl group : Known to increase metabolic stability and bioactivity.
- Pyrazole ring : Commonly associated with anti-inflammatory and analgesic properties.
Anti-inflammatory Effects
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory activity. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process.
Table 1: IC50 Values of Selected Pyrazole Derivatives Against COX Enzymes
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
Target Compound | TBD | TBD |
The preliminary results suggest that the compound has a moderate inhibitory effect on COX enzymes, with potential therapeutic implications for conditions characterized by inflammation such as arthritis and other inflammatory diseases .
Anticancer Activity
The compound's anticancer potential was evaluated through various in vitro assays against different cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and A549 (lung cancer).
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) |
---|---|
HCT116 | 17.8 |
HePG2 | 12.4 |
A549 | TBD |
The results demonstrated a promising cytotoxic effect, particularly against HePG2 cells, indicating that the compound may interfere with critical cellular pathways involved in tumor growth and proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- Trifluoromethyl substituents : Enhance potency and selectivity against target enzymes.
- Fluoro substitutions : Modulate pharmacokinetic properties, increasing absorption and distribution.
Research findings suggest that modifications to the pyrazole ring can lead to enhanced anti-inflammatory and anticancer activities, guiding future synthetic efforts to develop more potent analogs .
Case Studies
In a recent study involving a series of pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to the target showed significant inhibition of COX-2 with IC50 values comparable to established NSAIDs like celecoxib. Additionally, in vivo models demonstrated reduced paw edema in carrageenan-induced inflammation tests, further supporting the anti-inflammatory potential of these compounds .
属性
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N5O2/c1-30-17(10-16(29-30)12-2-4-13(22)5-3-12)20(31)26-8-6-18-27-15-7-9-32-11-14(15)19(28-18)21(23,24)25/h2-5,10H,6-9,11H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONYTKCYGKGLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=NC4=C(COCC4)C(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。